5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
Overview
Description
Scientific Research Applications
Peptide Synthesis
5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, and its derivatives, have been used in the synthesis of peptides. For instance, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and does not absorb at 302 nm, enabling real-time monitoring of each coupling cycle. Its applications include the synthesis of endothelin analogues and difficult sequences (Jiang et al., 1998).
Anti-Cancer Properties
Compounds with a triazole structure, such as this compound, have been studied for their anti-cancer properties. Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism behind anti-cancer properties (Karayel, 2021).
Molecular Interaction Studies
Research on triazole derivatives includes analyzing molecular interactions. For example, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations has been conducted. This includes analyzing how nucleophilic/electrophilic nature of groups is affected by substituents and influences interaction energy (Ahmed et al., 2020).
Synthesis of Triazole Derivatives
This compound derivatives are used in various synthesis processes. For instance, an efficient and convenient synthesis method for ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has been developed using "click chemistry" (Chen et al., 2010).
Racemization Studies
The compound and its derivatives are also studied for racemization, crucial in peptide synthesis. A systematic study into racemisation upon activation and coupling of single amino acids and dipeptides with ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been reported (Robertson et al., 1999).
Mechanism of Action
Target of Action
It is known that triazole derivatives often interact with various biological targets . For instance, the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Triazole compounds are known to affect various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding a drug’s bioavailability and its overall effect on the body .
Result of Action
Based on the known activities of similar triazole compounds, it can be inferred that this compound may have potential therapeutic effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s effectiveness . .
Properties
IUPAC Name |
5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRHYILKYOKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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